{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid
CAS No.: 82039-82-5
Cat. No.: VC10958207
Molecular Formula: C18H14O5
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82039-82-5 |
|---|---|
| Molecular Formula | C18H14O5 |
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 2-[[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy]acetic acid |
| Standard InChI | InChI=1S/C18H14O5/c1-11-2-4-12(5-3-11)18(21)15-9-23-16-7-6-13(8-14(15)16)22-10-17(19)20/h2-9H,10H2,1H3,(H,19,20) |
| Standard InChI Key | LJKJPOGCAPVQOX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
{[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid is a polycyclic organic compound with the molecular formula C₁₈H₁₄O₅ and a molecular weight of 310.3 g/mol . Its IUPAC name derives from the benzofuran core substituted at the 3-position with a 4-methylbenzoyl group and at the 5-position with an acetic acid moiety via an ether linkage.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 82039-82-5 |
| Molecular Formula | C₁₈H₁₄O₅ |
| Molecular Weight | 310.3 g/mol |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
| InChIKey | LJKJPOGCAPVQOX-UHFFFAOYSA-N |
| PubChem CID | 755497 |
Structural Features
The compound’s benzofuran core (a fused benzene and furan ring) is functionalized with:
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A 4-methylbenzoyl group at the 3-position, introducing aromatic and ketonic functionalities.
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An acetic acid group at the 5-position via an ether bridge, enabling hydrogen bonding and ionic interactions .
This hybrid structure combines hydrophobic (benzofuran, methylbenzoyl) and hydrophilic (carboxylic acid) domains, suggesting dual solubility characteristics and potential for membrane permeability.
Synthesis and Manufacturing
Critical Reaction Conditions
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Temperature: 0–25°C for acylation to prevent side reactions.
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Catalysts: Trifluoroacetic anhydride (TFAA) for activating phenolic hydroxyl groups .
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Purification: Column chromatography or preparative TLC for isolating intermediates .
Scalability and Challenges
Scaling production to gram quantities requires optimization of:
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Yield: Multi-step syntheses often suffer from cumulative yield losses (e.g., 30–50% per step).
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Purity: Residual solvents (e.g., dichloromethane) must be minimized to meet research-grade standards .
| Target | Binding Site | Affinity (Predicted) |
|---|---|---|
| CXCR4 Receptor | sY12/sY21 pockets | Low μM range |
| Inflammatory Enzymes | COX-2 Active Site | Moderate |
Experimental Evidence
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Virtual Screening: Docking studies suggest the 4-methylbenzoyl group occupies hydrophobic pockets near CXCR4’s I4/I6 residues, while the acetic acid engages polar residues (e.g., Arg20, Lys27) .
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Binding Assays: Analogous compounds show Kd values of 1.2–1.7 mM, indicating moderate affinity .
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing CXCR4 inhibitors to block cancer metastasis .
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Anti-Inflammatory Agents: Benzofuran-acetic acid hybrids inhibit cyclooxygenase (COX) enzymes.
Material Science
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Fluorescent Probes: Benzofuran cores are tunable fluorophores for bioimaging.
Challenges and Limitations
Physicochemical Properties
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Solubility: Limited aqueous solubility (logP ≈ 3.2) necessitates formulation with co-solvents.
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Stability: Susceptibility to hydrolytic cleavage of the ester linkage under acidic/basic conditions .
Future Research Directions
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